molecular formula C10H10N4O2 B14576035 6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione CAS No. 61602-95-7

6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione

Cat. No.: B14576035
CAS No.: 61602-95-7
M. Wt: 218.21 g/mol
InChI Key: LMXLQUUIPZASAZ-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: This compound shares the aminophenyl group but lacks the triazine ring.

    2-Methyl-1,2,4-triazine-3,5-dione: This compound contains the triazine ring but lacks the aminophenyl group.

Uniqueness

6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione is unique due to the combination of the aminophenyl group and the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61602-95-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-(2-aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H10N4O2/c1-14-10(16)12-9(15)8(13-14)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,15,16)

InChI Key

LMXLQUUIPZASAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C(=N1)C2=CC=CC=C2N

Origin of Product

United States

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